Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C16H21NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a cyclohexylcarbonylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be synthesized through a multi-step reaction process. One common method involves the acylation of 2-aminobenzoic acid with cyclohexylcarbonyl chloride, followed by esterification with ethanol. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(cyclohexylcarbonyl)benzoate: Lacks the amino group, resulting in different chemical properties and reactivity.
Cyclohexylcarbamic acid ethyl ester: Contains a similar cyclohexylcarbonyl group but differs in the ester linkage and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOLEBTDKHISG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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